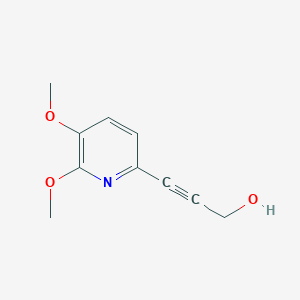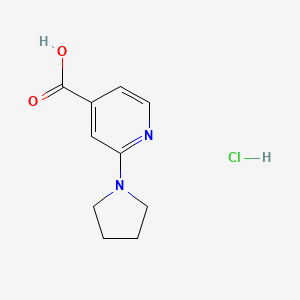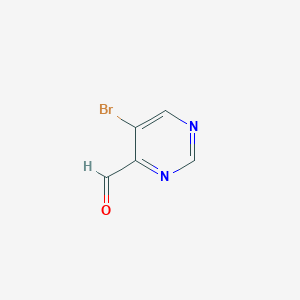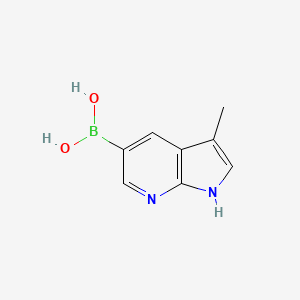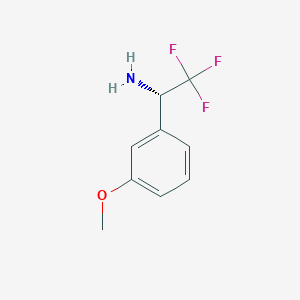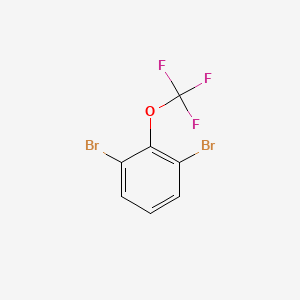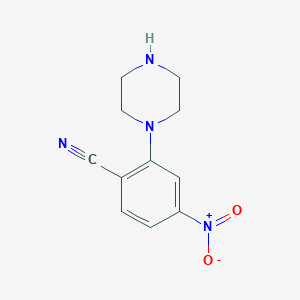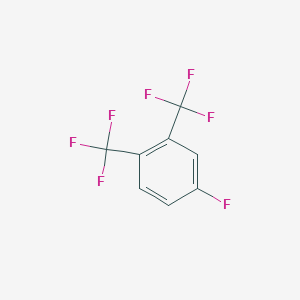
4-Fluoro-1,2-bis-(trifluoromethyl)benzene
Overview
Description
4-Fluoro-1,2-bis-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3F7 . It has a molecular weight of 232.10 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two trifluoromethyl groups and one fluorine atom . The InChI code for this compound is 1S/C8H3F7/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 232.10 g/mol . It has a complexity of 216 and a topological polar surface area of 0 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 7 .Scientific Research Applications
Fluorination Reactions
Research conducted by Parsons (1972) explored the fluorination of similar compounds, revealing that 1,3-Bis-(trifluoromethyl)benzene, when fluorinated over potassium tetrafluorocobaltate, yields products including 1-fluoro-2,4-bis-(trifluoromethyl)benzene. This study highlights the potential of 4-Fluoro-1,2-bis-(trifluoromethyl)benzene in fluorination reactions and the creation of various fluorinated products (Parsons, 1972).
Photochemical Studies
Al-ani (1973) investigated the photochemistry of fluoro(trifluoromethyl)benzenes, including 1-fluoro-2-(trifluoromethyl)benzene. This study provides insights into the photophysical processes of these compounds, which can be essential for understanding the behavior of this compound in various light-induced chemical reactions (Al-ani, 1973).
Application in Polymer Synthesis
Xie et al. (2001) demonstrated the use of similar fluoro-polyimides, synthesized from compounds including 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene. This research is relevant for understanding how this compound could be utilized in creating new polyimides with specific properties, such as enhanced thermal stability and low moisture absorption (Xie et al., 2001).
Development of Copolymers
Salunke et al. (2005) synthesized copolymers using bisfluoro compounds, which could include this compound. The study assessed the thermal, mechanical, and electrical performances of these copolymers, suggesting potential applications in material science (Salunke et al., 2005).
Metalation and Synthetic Chemistry
Schlosser et al. (1990) explored the metalation of fluoro(trifluoromethyl)benzenes, which could include this compound. This study sheds light on its potential use in creating metalated organic compounds, possibly for use in organic synthesis and organometallic chemistry (Schlosser et al., 1990).
Biochemical Analysis
Biochemical Properties
4-Fluoro-1,2-bis-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with carbon-centered radical intermediates, which are crucial in many biochemical pathways . The nature of these interactions often involves the formation of stable radical species, which can further participate in downstream biochemical reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the thermally activated delayed fluorescence and electroluminescence in certain cellular models . These effects are mediated through its interactions with specific cellular proteins and enzymes, leading to alterations in cellular function and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable radical species allows it to participate in various biochemical pathways, influencing gene expression and enzyme activity . These interactions are crucial for understanding its mechanism of action in different biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, although its efficacy may decrease due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s ability to form stable radical species allows it to participate in various biochemical reactions, making it a valuable tool for studying metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s efficacy and potential side effects in various biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
4-fluoro-1,2-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNYISOJCVKBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




